molecular formula C19H17N3O3 B1243750 Zyzzyanone B

Zyzzyanone B

Cat. No.: B1243750
M. Wt: 335.4 g/mol
InChI Key: MVUIVMXYMJJTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zyzzyanone B is a natural product found in Zyzzya fuliginosa with data available.

Scientific Research Applications

Chemical Properties and Isolation

Zyzzyanone B is a dipyrroloquinone isolated from the marine sponge Zyzzya fuliginosa. It is part of a group of compounds with a pyrrolo[3,2-f]indole-4,8(1H,7H)-dione skeleton. Its structure was determined through extensive NMR spectroscopic data (Utkina, Makarchenko, & Denisenko, 2005).

Cytotoxic Activity

This compound exhibits moderate cytotoxic activity against mouse Ehrlich carcinoma cells with an IC50 of 25 micrograms per milliliter. This indicates potential in cancer research, particularly in understanding its mechanism of action and therapeutic applications (Utkina, Makarchenko, & Denisenko, 2005).

UV-Protective Activity

Studies on alkaloids from Zyzzya fuliginosa, including this compound, have shown their ability to protect egg-cell membranes of the sea urchin Strongylocentrotus nudus from UV radiation. This suggests potential applications in photoprotection and dermatological research (Makarchenko & Utkina, 2006).

Antioxidant Activity

This compound, along with other zyzzyanones, has displayed moderate antioxidant activities in various assays. These findings are significant for research into oxidative stress-related diseases and potential therapeutic applications (Utkina, 2013).

Synthesis and Chemical Studies

The first total synthesis of this compound, among other zyzzyanones, has been achieved. This synthesis is crucial for facilitating further biological studies and potential pharmaceutical applications without relying on natural extraction (Nadkarni, Murugesan, & Velu, 2013).

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-1,7-dihydropyrrolo[3,2-f]indole-4,8-dione

InChI

InChI=1S/C19H17N3O3/c1-20-7-6-11-8-21-16-14(11)18(24)15-13(9-22-17(15)19(16)25)10-2-4-12(23)5-3-10/h2-5,8-9,20-23H,6-7H2,1H3

InChI Key

MVUIVMXYMJJTCM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C(=O)C3=C(C2=O)NC=C3C4=CC=C(C=C4)O

synonyms

zyzzyanone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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